molecular formula C15H25Cl2N3O3 B1396779 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride CAS No. 1332530-10-5

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride

Cat. No. B1396779
M. Wt: 366.3 g/mol
InChI Key: COSBEPDWFFIAOB-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride (also known as 4-APAM-DHC) is a novel small molecule that has been widely studied for its potential applications in scientific research. It is a derivative of acetamide, a compound with a wide range of uses in the chemical and pharmaceutical industries. 4-APAM-DHC has been studied for its ability to interact with various proteins and receptors, and its potential to be used as an inhibitor of certain enzymes and pathways.

Scientific Research Applications

  • Biological Activity Evaluation : Some derivatives of piperidine, including compounds similar to 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride, have been evaluated for their biological activities. For example, derivatives were tested against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promising activity in some cases (Khalid et al., 2014).

  • Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which shares a structural similarity with the compound , have been characterized by X-ray powder diffraction. These compounds are potential pesticides (Olszewska et al., 2009).

  • DPPH Scavenging, Analgesic, and Anti-inflammatory Activities : Similar compounds, such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, have been synthesized and shown notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).

  • Different Molecular Conformations : Research has been done on derivatives of 4-antipyrine, including 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, to study their molecular conformations and hydrogen bonding in different dimensions (Narayana et al., 2016).

  • Antimicrobial Activity : Novel thiazolidinone and acetidinone derivatives, related to the piperidine structure, have been synthesized and screened for antimicrobial activity against different microorganisms (Mistry et al., 2009).

  • Corrosion Inhibitors : Acetamide derivatives, including those with piperidine structures, have been evaluated as corrosion inhibitors. They displayed significant inhibition efficiencies in both acidic and oil medium tests (Yıldırım & Cetin, 2008).

  • Anticonvulsant Activity : Derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide have been synthesized and evaluated for anticonvulsant activity. They were tested in mice using PTZ-induced seizures model (El Kayal et al., 2022).

  • Antitumor Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown potential antitumor activity in vitro against human tumor cell lines derived from various neoplastic diseases (Yurttaş et al., 2015).

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3.2ClH/c1-20-12-3-4-13(14(9-12)21-2)17-15(19)10-18-7-5-11(16)6-8-18;;/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSBEPDWFFIAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride
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2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride

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